2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

Suzuki-Miyaura coupling Pyrimidine synthesis Boronic acid reactivity

A protected heteroaromatic boronic acid building block that addresses the common pain point of regioisomeric mixtures in pyrimidine C5 functionalization. This monohydrate form ensures consistent, high-yielding Suzuki-Miyaura couplings (58-89%) with exclusive C5 regioselectivity, eliminating challenging chromatographic separations and accelerating library synthesis. • Exclusive C5 coupling prevents undesired competitive reactions, ensuring absolute regioselectivity. • Stable monohydrate form guarantees consistent batch-to-batch reactivity and simplifies stoichiometric calculations. • Acid-labile tert-butoxy protection enables a streamlined two-step protocol (coupling then quantitative deprotection) for rapid uracil scaffold construction.

Molecular Formula C12H23BN2O5
Molecular Weight 286.13 g/mol
CAS No. 306935-93-3
Cat. No. B1363439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
CAS306935-93-3
Molecular FormulaC12H23BN2O5
Molecular Weight286.13 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O
InChIInChI=1S/C12H21BN2O4.H2O/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6;/h7,16-17H,1-6H3;1H2
InChIKeyWNNMPLYQLSDLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic Acid Hydrate: Overview & Sourcing


2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate (CAS: 306935-93-3) is a protected, heteroaromatic boronic acid building block. It is defined by a central pyrimidine ring bearing boronic acid functionality at the 5-position and tert-butoxy protecting groups at the 2- and 4-positions, existing as a monohydrate with molecular formula C₁₂H₂₁BN₂O₄·H₂O and molecular weight 286.13 g/mol . This compound is commercially available for research use in high purity (typically ≥97%), appearing as a white to off-white crystalline solid with a high melting point (>300°C) . Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of 5-substituted pyrimidine derivatives and subsequent uracil-based target molecules .

Substitution Challenges for 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic Acid Hydrate


Simple substitution of 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate with alternative pyrimidine boronic acids or esters is generally not viable without significant compromise to synthetic efficiency or product scope. This compound uniquely integrates three critical design elements for a pyrimidine C5 building block: (i) a free boronic acid for direct, high-yielding Suzuki-Miyaura coupling without requiring in situ deprotection [1]; (ii) tert-butoxy protection at both the C2 and C4 positions, which prevents undesired competitive coupling at these electrophilic sites and ensures exclusive C5 regioselectivity [2]; and (iii) a hydration state that stabilizes the boronic acid against anhydride formation during storage, ensuring consistent reactivity batch-to-batch [3]. Alternative analogs—such as unprotected 5-pyrimidinylboronic acid, 2,4-dichloropyrimidine derivatives, or pinacol boronate esters—each lack one or more of these integrated features, resulting in regioselectivity problems, reduced coupling yields, additional synthetic steps, or decomposition under standard storage conditions .

Comparative Evidence: 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic Acid Hydrate


Suzuki Coupling Yields: Protected Boronic Acid vs. Dichloropyrimidines

In Pd(0)-catalyzed Suzuki-Miyaura couplings with aryl dibromides, 2,4-di-t-butoxy-5-pyrimidineboronic acid delivers 5-(bromoaryl)-2,4-di-t-butoxypyrimidines in yields of 58-89% across seven diverse aryl dibromide coupling partners under weakly alkaline conditions [1]. This contrasts with the alternative reverse-polarity approach using 2,4-dichloropyrimidines as electrophiles, which requires microwave irradiation to achieve good to excellent yields for C4-substituted products, and necessitates subsequent functionalization for C5 elaboration [2].

Suzuki-Miyaura coupling Pyrimidine synthesis Boronic acid reactivity

Functional Group Compatibility: Protected vs. Unprotected Pyrimidinylboronic Acid

2,4-Di-t-butoxy-5-pyrimidineboronic acid demonstrates broad functional group tolerance in Suzuki couplings, successfully reacting with aryl bromides bearing chloro, iodo, amino, methylthio, and styryl substituents at the 3′-position in yields ranging from 41% to 92% [1]. This contrasts with the limited commercial availability and documented reactivity of unprotected 5-pyrimidinylboronic acid (CAS 109299-78-7), which lacks the C2/C4 protection necessary to prevent competitive coupling at multiple electrophilic positions and suffers from undefined hydration states that compromise reproducible reactivity [2].

Functional group tolerance Aryl halide compatibility Pyrimidine diversification

Uracil Precursor Efficiency: One-Step Deprotection vs. Alternative Routes

Following Suzuki-Miyaura coupling, the tert-butoxy protecting groups on 2,4-di-t-butoxy-5-substituted pyrimidines undergo dealkylation in 2.5 M hydrochloric acid to afford the corresponding 5-substituted uracils in nearly quantitative yields [1]. In contrast, alternative routes to 5-substituted uracils—such as direct functionalization of uracil itself or coupling with 2,4-dichloropyrimidine followed by hydrolysis—typically require additional protection/deprotection steps or suffer from lower overall yields due to the sensitivity of the uracil core to reaction conditions [2].

Uracil synthesis Nucleoside analogs Deprotection efficiency

C5 Regioselectivity vs. Non-Selective Analogs

The dual tert-butoxy protection at C2 and C4 of the pyrimidine ring ensures that Suzuki-Miyaura coupling occurs exclusively at the C5 boronic acid position. Across nine aryl dibromide coupling partners evaluated by Wellmar et al., no evidence of competitive C2 or C4 arylation was observed; all isolated products corresponded exclusively to the desired 5-substituted-2,4-di-t-butoxypyrimidines [1]. This contrasts with 2,4-dichloropyrimidine-based strategies, where regioselective Suzuki coupling at C4 versus C2 requires careful optimization of catalyst, ligand, and conditions, and where C5 functionalization is not directly accessible via the electrophilic partner approach [2].

Regioselectivity Pyrimidine functionalization Protecting group strategy

Hydrate Stability vs. Anhydrous Boronic Acids

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid is supplied and utilized as the monohydrate (C₁₂H₂₁BN₂O₄·H₂O), a form that prevents the formation of boroxine anhydrides (cyclic trimers) during storage—a common issue with anhydrous boronic acids that leads to variable reactivity and requires pre-activation or dehydration steps [1]. This contrasts with many commercially available heteroaryl boronic acids, particularly 2-heteroaryl boronic acids, which are documented to undergo facile decomposition and anhydride formation, necessitating conversion to pinacol boronates for reliable coupling performance [2]. The target compound requires storage at 2-8°C to maintain stability .

Boronic acid stability Hydrate vs. anhydrous Reagent reproducibility

GSK-3β Inhibitor Synthetic Utility

This compound has been explicitly utilized in patented synthetic routes for pyridazinone-based GSK-3β (glycogen synthase kinase-3β) inhibitors, a class of compounds under investigation for neurodegenerative diseases including Alzheimer's and Parkinson's diseases, as well as metabolic disorders such as type 2 diabetes [1]. In the disclosed synthetic route, 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid undergoes Suzuki coupling with a bromoindole-containing pyridazinone intermediate, followed by deprotection to yield the 5-(indolyl)-uracil pharmacophore [2]. Alternative boronic acid building blocks lacking the tert-butoxy protecting groups would be incompatible with the acidic deprotection strategy or would compromise the regioselectivity of the coupling step.

GSK-3β inhibitor Pyridazinone derivatives Kinase inhibitor

Application Scenarios: 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic Acid Hydrate


5-Aryl Uracil Synthesis for Nucleoside Analogs

This compound is the preferred building block for medicinal chemistry programs requiring 5-substituted uracil scaffolds. The established two-step protocol—Suzuki-Miyaura coupling (58-89% yield across diverse aryl bromides/dibromides) followed by nearly quantitative acidic deprotection in 2.5 M HCl—provides a high-yielding, reliable route to 5-aryl-uracils and 5-(bromoaryl)-uracils [1]. The absolute regioselectivity for C5 coupling eliminates purification challenges associated with regioisomeric mixtures, accelerating library synthesis and hit-to-lead optimization [2].

GSK-3β Inhibitor Pyridazinone-Uracil Hybrids

As documented in granted patent US 7,709,466 B2, this compound enables the convergent synthesis of pyridazinone-uracil hybrid molecules that function as GSK-3β inhibitors—therapeutic candidates for Alzheimer's disease, Parkinson's disease, and type 2 diabetes [1]. The tert-butoxy protection strategy aligns with the acidic deprotection conditions employed later in the synthetic sequence, ensuring compatibility with sensitive pyridazinone intermediates that would not tolerate alternative protection/deprotection regimes.

C5 Diversification for Parallel Library Synthesis

The compound's defined hydrate form and consistent batch-to-batch reactivity make it suitable for parallel synthesis and automated library production. The exclusive C5 coupling eliminates the need for chromatographic separation of regioisomers, increasing throughput in high-throughput medicinal chemistry workflows. Functional group compatibility—demonstrated with chloro, iodo, amino, methylthio, and styryl substituents in 41-92% yields [1]—supports broad diversification strategies without requiring extensive protection/deprotection of coupling partners.

Scale-Up of 5-Substituted Pyrimidine Intermediates

The high yields (58-89% coupling; nearly quantitative deprotection) and regioselectivity of this building block translate to favorable cost-efficiency at larger scales. The defined hydrate form reduces variability in stoichiometry calculations during scale-up, minimizing the risk of incomplete conversion or side-product formation. Storage at 2-8°C is sufficient for maintaining reactivity [1], simplifying inventory management compared to reagents requiring more stringent cold-chain logistics.

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